BenchChemオンラインストアへようこそ!

3-(oxiran-2-yl)-1H-indole

Physicochemical profiling Membrane permeability CNS drug design

3-(Oxiran-2-yl)-1H-indole (CAS 129225-30-5), also designated 3-indolylethylene oxide, is a naturally occurring 3-alkylindole epoxide with molecular formula C10H9NO and molecular weight 159.18 g/mol. The compound was first isolated and structurally characterized from the Brassicaceae species Moricandia arvensis and belongs to the class of 3-alkylindoles, carrying an intact oxirane ring directly attached at the C3 position of the indole nucleus.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 129225-30-5
Cat. No. B139070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(oxiran-2-yl)-1H-indole
CAS129225-30-5
Synonyms3-indolylethylene oxide
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C10H9NO/c1-2-4-9-7(3-1)8(5-11-9)10-6-12-10/h1-5,10-11H,6H2
InChIKeyNHIWCWBJAOXUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxiran-2-yl)-1H-indole (CAS 129225-30-5): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-(Oxiran-2-yl)-1H-indole (CAS 129225-30-5), also designated 3-indolylethylene oxide, is a naturally occurring 3-alkylindole epoxide with molecular formula C10H9NO and molecular weight 159.18 g/mol [1]. The compound was first isolated and structurally characterized from the Brassicaceae species Moricandia arvensis and belongs to the class of 3-alkylindoles, carrying an intact oxirane ring directly attached at the C3 position of the indole nucleus [2]. Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 28.30 Ų, XLogP of 1.70, one hydrogen bond donor (N-H), and one hydrogen bond acceptor (epoxide oxygen), placing it in a favorable property space for membrane permeation among indole natural products [1]. This compound serves as both a bioactive natural product scaffold and a reactive synthetic intermediate, with the epoxide moiety enabling regiospecific ring-opening derivatization that is unavailable in non-epoxide 3-substituted indole analogs.

Why 3-(Oxiran-2-yl)-1H-indole Cannot Be Replaced by Common 3-Substituted Indoles in Research and Development


Generic substitution among 3-substituted indoles—such as replacing 3-(oxiran-2-yl)-1H-indole with indole-3-carbinol (I3C), 3-acetylindole, or 3-indolylacetonitrile—fails because the oxirane ring at C3 imparts a fundamentally distinct reactivity profile and physicochemical signature that these non-epoxide analogs cannot replicate [1]. Most critically, the epoxide moiety provides an electrophilic center for regiospecific nucleophilic ring-opening reactions, enabling covalent target engagement and derivatization pathways that are entirely absent in hydroxyl-, acetyl-, or nitrile-substituted congeners. Beyond reactivity, the compound's reduced topological polar surface area (28.30 Ų) and single hydrogen bond donor distinguish it from I3C (TPSA 36.00 Ų; HBD=2), predicting superior membrane permeability and blood-brain barrier penetration [1][2]. Even within the epoxide-indole subclass, N-methylation to 1-methyl-3-(oxiran-2-yl)-1H-indole eliminates the indole N-H donor, altering solubility, target recognition, and metabolic susceptibility . The quantitative evidence below establishes precisely where these differences are measurable and operationally consequential for scientific selection.

3-(Oxiran-2-yl)-1H-indole: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Membrane Permeability Advantage: TPSA and H-Bond Donor Comparison of 3-(Oxiran-2-yl)-1H-indole vs. Indole-3-Carbinol

3-(Oxiran-2-yl)-1H-indole exhibits a topological polar surface area (TPSA) of 28.30 Ų and a single hydrogen bond donor (indole N-H), compared with indole-3-carbinol (I3C), which has a TPSA of 36.00 Ų and two hydrogen bond donors (indole N-H plus primary alcohol O-H) [1][2]. The 7.70 Ų lower TPSA and reduced HBD count predict a measurable advantage in passive membrane permeation for the target compound, as TPSA values below 60 Ų generally correlate with good intestinal absorption, and values below 30 Ų are associated with enhanced blood-brain barrier penetration [3]. The target compound also possesses an identical molecular framework to 3-acetylindole (MW 159.18, same formula C10H9NO) but substitutes the acetyl carbonyl (TPSA 32.90 Ų, XLogP 2.10) with the compact oxirane ring, yielding a 4.60 Ų TPSA reduction and a 0.40 log unit lower lipophilicity, which shifts the compound into a more CNS-accessible property envelope [4].

Physicochemical profiling Membrane permeability CNS drug design

Hydrogen Bond Donor Capacity as a Determinant of Solubility and Target Recognition: 3-(Oxiran-2-yl)-1H-indole vs. 1-Methyl-3-(oxiran-2-yl)-1H-indole

The N-H hydrogen bond donor of 3-(oxiran-2-yl)-1H-indole (HBD count = 1) is absent in the N-methylated analog 1-methyl-3-(oxiran-2-yl)-1H-indole (HBD count = 0, MW = 173.21 g/mol, CAS 1174397-93-3) [1]. This single structural difference—the replacement of N-H with N-CH3—increases molecular weight by 14.03 Da, eliminates the capacity to donate a hydrogen bond, and fundamentally alters aqueous solubility, crystal packing, and potential for specific polar interactions with biological targets (e.g., kinase hinge regions, GPCR binding pockets) [2]. In drug discovery contexts, the presence of an indole N-H donor is frequently critical for target engagement; a systematic analysis of kinase inhibitors found that indole N-H frequently serves as a hinge-binding donor, and its methylation consistently reduces or abolishes target affinity [2]. The target compound retains this pharmacophoric feature while the N-methyl analog forfeits it.

Medicinal chemistry Structure-activity relationships Solubility optimization

Epoxide Positional Stability: 3-(Oxiran-2-yl)-1H-indole vs. Intrinsically Unstable Indole-2,3-Epoxides

3-(Oxiran-2-yl)-1H-indole bears the oxirane ring as an exocyclic substituent at the indole C3 position, structurally distinct from indole-2,3-epoxides in which the oxirane is fused across the C2-C3 bond of the indole ring system. Published studies have established that indole-2,3-epoxides are intrinsically unstable: certain substitution patterns lead to decomposition to the corresponding ketone at temperatures as low as -40°C, and their practical use as C3-electrophilic reagents has required the development of bench-stable surrogates such as 2-hydroxyindoline-3-triethylammonium bromide (HITAB) [1][2]. In contrast, 3-(oxiran-2-yl)-1H-indole, with its epoxide external to the indole aromatic system, avoids the ring-strain and electronic destabilization inherent to fused indole-2,3-epoxides. The compound is reported to be stable under recommended storage conditions per GHS classification . This positional isomerism—exocyclic vs. endocyclic epoxide placement—constitutes the primary determinant of practical synthetic utility.

Synthetic chemistry Epoxide stability Reagent selection

Predicted ADMET Differentiation: (R)-3-(Oxiran-2-yl)-1H-indole Enantiomer vs. Typical Indole Natural Product Pharmacokinetic Profile

In silico ADMET profiling of the (R)-enantiomer of 3-(oxiran-2-yl)-1H-indole predicts 100.00% probability of human intestinal absorption (HIA), 76.88% probability of Caco-2 permeability, and 81.29% probability of blood-brain barrier (BBB) penetration [1]. The predicted human oral bioavailability probability is negative (54.29%), suggesting that while the compound permeates membranes well, first-pass metabolism may limit systemic exposure—a profile consistent with its epoxide functional group being a substrate for epoxide hydrolases. The CYP inhibition profile shows positive predictions for CYP2C19 (60.88%) and CYP1A2 (84.16%), with negative predictions for CYP3A4, CYP2C9, and CYP2D6 [1]. This CYP selectivity pattern differs from that of indole-3-carbinol, which is a known potent inducer of CYP1A family enzymes and an AhR agonist [2]. For procurement supporting CNS-targeted programs or ADMET structure-relationship studies, the predicted BBB penetration (81.29%) represents a key differentiator from higher-TPSA, multi-HBD indole natural products that typically show poor or negligible CNS exposure.

ADMET prediction Blood-brain barrier Drug-likeness Enantiomeric profiling

Spectroscopic Identity Verification: Predicted NMR Fingerprint for Procurement Quality Control of 3-(Oxiran-2-yl)-1H-indole

The Natural Products Magnetic Resonance Database (NP-MRD) has deposited predicted 1H and 13C NMR spectra for 3-(oxiran-2-yl)-1H-indole at nine different magnetic field strengths ranging from 100 MHz to 900 MHz (1H) and 25 MHz to 226 MHz (13C), generated by the Wishart Lab computational pipeline . These predicted spectra provide a reference fingerprint for identity verification upon compound receipt, which is particularly valuable given that this compound is available from multiple international suppliers (including Achemica, Otava Ltd., and Excenen Pharmatech) with varying lot-specific purity specifications . In contrast, the N-methyl analog 1-methyl-3-(oxiran-2-yl)-1H-indole has a distinct predicted spectral fingerprint reflecting its additional N-CH3 resonance (singlet, ~3.7 ppm in 1H NMR; ~30-35 ppm in 13C NMR), enabling unambiguous differentiation of the two compounds by simple NMR inspection . The absence of N-CH3 resonances in the target compound's predicted spectra serves as a rapid pass/fail identity check.

Quality control NMR spectroscopy Compound identity verification Natural product authentication

3-(Oxiran-2-yl)-1H-indole: Evidence-Anchored Research and Industrial Application Scenarios for Procurement Planning


CNS Drug Discovery: BBB-Permeable Indole Scaffold with Covalent Warhead Capability

The predicted blood-brain barrier penetration probability of 81.29% combined with a TPSA of 28.30 Ų positions 3-(oxiran-2-yl)-1H-indole as a privileged starting scaffold for CNS-targeted covalent inhibitor programs [1]. Unlike indole-3-carbinol (TPSA 36.00 Ų, predicted lower BBB exposure), the compound's compact epoxide substituent maintains CNS-accessibility while providing an electrophilic warhead for covalent target engagement via nucleophilic ring-opening by active-site cysteine, serine, or threonine residues [2]. Procurement should specify the (R)-enantiomer where stereochemical purity is relevant to target engagement, and identity should be confirmed against NP-MRD predicted NMR spectra upon receipt .

Synthetic Methodology Development: Bench-Stable Epoxide-Indole for Regiospecific Derivatization

The exocyclic epoxide architecture of 3-(oxiran-2-yl)-1H-indole confers practical bench stability unavailable in the intrinsically unstable indole-2,3-epoxide class, which decomposes at sub-ambient temperatures and requires surrogate reagents (HITAB) for synthetic applications [1]. This stability advantage makes the compound the reagent of choice for developing regioselective ring-opening methodologies with nitrogen, oxygen, sulfur, and carbon nucleophiles to generate diverse 3-substituted indole libraries. The indole N-H proton is available for subsequent orthogonal functionalization (e.g., N-alkylation, N-arylation, N-acylation), a synthetic sequence precluded in N-methylated analogs [2].

Natural Product Metabolomics: Chemotaxonomic Reference Standard for Brassicaceae Phytochemistry

3-(Oxiran-2-yl)-1H-indole is uniquely co-isolated with glucobrassicins (3-indolylmethyl and 1-methoxy-3-indolylmethyl glucosinolates) from Moricandia arvensis, distinguishing it from the more widely distributed indole-3-carbinol/3-indolylacetonitrile pair found across Brassica species [1]. For plant metabolomics and chemotaxonomic studies, procurement of this compound as an authenticated reference standard enables LC-MS/MS or GC-MS based identification and quantification in Brassicaceae extracts, supporting investigations into the biosynthetic relationship between glucosinolate hydrolysis products and epoxyindole formation [2]. The predicted NMR spectra at multiple field strengths facilitate confident structural assignment even when isolated quantities are limited .

ADMET Structure-Relationship Studies: CYP Inhibition Profiling of Epoxide-Indole Chemotypes

The predicted CYP inhibition fingerprint of 3-(oxiran-2-yl)-1H-indole—positive for CYP2C19 (60.88%) and CYP1A2 (84.16%), negative for CYP3A4 (89.37%)—provides a testable hypothesis for drug-drug interaction risk assessment that is mechanistically distinct from indole-3-carbinol, which acts as a CYP1A inducer via AhR agonism rather than a direct inhibitor [1][2]. Procurement of both 3-(oxiran-2-yl)-1H-indole and its N-methyl analog enables systematic evaluation of how N-substitution modulates CYP inhibition liability, addressing a key structure-activity relationship question for lead optimization programs where the indole N-H pharmacophore must be balanced against metabolic stability requirements .

Quote Request

Request a Quote for 3-(oxiran-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.